An In-depth Technical Guide to Ald-benzoylamide-PEG4-CH2 Acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Ald-benzoylamide-PEG4-CH2 Acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ald-benzoylamide-PEG4-CH2 acid, a specialized heterobifunctional linker. While not a widely cataloged compound, its name delineates a clear chemical architecture designed for sequential or orthogonal conjugation strategies. This document elucidates its proposed structure, core physicochemical properties, and its strategic role in creating complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction and Plausible Structure
Ald-benzoylamide-PEG4-CH2 acid is a rationally designed molecule featuring three key components: an aldehyde group for bio-orthogonal ligation, a central tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid for standard amide coupling. The benzoylamide backbone provides a semi-rigid structural element.
Based on its nomenclature, the proposed chemical structure is 2-(2-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)ethoxy)acetic acid. This structure places an aldehyde on a benzoyl group, which is then linked via an amide bond to a PEG4 chain terminating in a carboxylic acid. This arrangement offers distinct reactive handles at opposite ends of a flexible, hydrophilic spacer.
Core Physicochemical Properties
The properties of this linker are largely dictated by its PEG4 core and terminal functional groups. The PEG component is critical for conferring favorable biopharmaceutical properties.[1][2]
| Property | Estimated Value/Characteristic | Rationale & Significance |
| Molecular Formula | C20H29NO9 | Based on the proposed structure. |
| Molecular Weight | ~427.45 g/mol | Influences reaction stoichiometry and purification parameters. |
| Solubility | High in aqueous buffers and polar organic solvents | The hydrophilic PEG4 chain enhances water solubility, a crucial feature for bioconjugation reactions and for improving the properties of the final conjugate.[1][3][4] |
| Appearance | White to off-white solid or viscous oil | Typical for PEGylated compounds of this molecular weight. |
| Reactivity | Orthogonal: Aldehyde and Carboxylic Acid | The aldehyde reacts specifically with aminooxy or hydrazide groups, while the carboxylic acid is activated for coupling with primary amines.[5][6] |
| PEG4 Spacer Length | ~1.4 nm | Provides spatial separation between conjugated molecules, which is critical for minimizing steric hindrance and allowing each component (e.g., an antibody and a drug payload) to function optimally.[1] |
Synthesis and Characterization
The synthesis of Ald-benzoylamide-PEG4-CH2 acid is a multi-step process that builds upon established methodologies for creating heterobifunctional PEG linkers.[7]
Conceptual Synthetic Workflow: A plausible synthetic route involves:
-
Protection: Start with a commercially available mono-Boc-protected amino-PEG4-acid.
-
Amide Coupling: Couple the free amine of the PEG linker with 4-formylbenzoic acid using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Deprotection: Remove the Boc protecting group from the acid terminus under acidic conditions.
-
Purification: Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Diagram:
Caption: Corrected conceptual workflow for the synthesis of Ald-benzoylamide-PEG4-CH2 acid.
Characterization: The final compound's identity and purity should be confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight.
-
HPLC: To assess purity.
Applications in Bioconjugation and Drug Development
This linker is specifically designed for complex bioconjugation strategies, particularly in the development of PROTACs and ADCs.[8][9] The linker's role is critical, influencing the conjugate's solubility, stability, and biological activity.[8][][11]
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][12] The linker connects the target-binding ligand and the E3 ligase ligand, and its length and composition are crucial for the formation of a stable and productive ternary complex.[8][]
Logical Workflow for PROTAC Synthesis:
Caption: Stepwise synthesis of a PROTAC using the heterobifunctional linker.
Antibody-Drug Conjugate (ADC) Development
In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The aldehyde group allows for site-specific conjugation to an antibody that has been engineered to contain an aldehyde tag (e.g., via oxidation of an N-terminal serine or incorporation of a formylglycine).[13][14] This chemoenzymatic approach yields homogenous ADCs with a defined drug-to-antibody ratio (DAR).
Experimental Protocols
The following protocols are generalized methodologies. Researchers must optimize conditions for their specific molecules and experimental setups.
Protocol 1: Activation of Carboxylic Acid with EDC/NHS
This protocol creates a stable N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.[15][16]
Objective: To activate the carboxylic acid terminus of the linker for subsequent reaction with an amine-containing molecule (e.g., an E3 ligase ligand).
Materials:
-
Ald-benzoylamide-PEG4-CH2 acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Amine-containing molecule
-
Reaction vessel, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve Ald-benzoylamide-PEG4-CH2 acid (1.0 equivalent) in the anhydrous solvent.
-
Add NHS (1.2 equivalents) and stir until dissolved.
-
Add EDC (1.5 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The formation of the NHS ester can be monitored by LC-MS.[16]
-
The resulting activated linker solution can be used directly in the next step.
-
Add the amine-containing molecule (1.0-1.2 equivalents) to the activated linker solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS.[9]
-
Upon completion, quench the reaction and purify the product, typically by RP-HPLC.
Protocol 2: Oxime Ligation via Aldehyde-Aminooxy Coupling
This protocol describes the bio-orthogonal reaction between the aldehyde group on the linker and an aminooxy-functionalized molecule.[17][18]
Objective: To conjugate the aldehyde-terminated linker (which is already coupled to a first molecule) to a second molecule functionalized with an aminooxy group.
Materials:
-
Aldehyde-containing intermediate (from Protocol 1)
-
Aminooxy-functionalized molecule (e.g., a protein of interest ligand)
-
Reaction buffer (e.g., Phosphate or Acetate buffer, pH 4.5-6.0)
-
Aniline (as a catalyst, optional but recommended)[14]
Procedure:
-
Dissolve the aldehyde-containing intermediate in the reaction buffer.
-
Dissolve the aminooxy-functionalized molecule (1.1-1.5 equivalents) in the same buffer.
-
Combine the two solutions.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM. Aniline has been shown to significantly accelerate oxime ligation at neutral or slightly acidic pH.[14]
-
Allow the reaction to proceed at room temperature or 37°C for 2-24 hours. The reaction is typically faster at lower pH and with a catalyst.[17]
-
Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugations).
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or RP-HPLC for small molecules.
Conclusion
Ald-benzoylamide-PEG4-CH2 acid represents a sophisticated chemical tool for modern drug development. Its heterobifunctional nature, combined with the beneficial properties of the PEG4 spacer, allows for the controlled and efficient assembly of complex therapeutic modalities. By providing orthogonal reactive sites, it enables researchers to construct precisely defined bioconjugates, PROTACs, and other targeted therapies with enhanced physicochemical and pharmacological profiles. The protocols and principles outlined in this guide serve as a foundational resource for leveraging this versatile linker in advanced research and development settings.
References
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(1), 57-101. Available at: [Link]
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Rabuka, D., et al. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols, 7(6), 1052-1067. Available at: [Link]
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The available carboxylic acid groups are activated with EDC-NHS... ResearchGate. Available at: [Link]
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Steinebach, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(12), 8349-8378. Available at: [Link]
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Del Gatto, A., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1664. Available at: [Link]
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Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations. Glen Research. Available at: [Link]
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Xia, Y., et al. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. Journal of the American Society for Mass Spectrometry, 26(2), 329-338. Available at: [Link]
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Examples of aldehyde-tag conjugation conditions. ResearchGate. Available at: [Link]
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Popp, B. V., et al. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(28), 6673-6685. Available at: [Link]
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Jain, A., et al. (2012). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Bioconjugate Chemistry, 23(9), 1853-1867. Available at: [Link]
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Synthesis of bifunctional linkers 10, 16 and 18... ResearchGate. Available at: [Link]
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General Dialdehyde Click Chemistry for Amine Bioconjugation. ACS Publications. Available at: [Link]
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Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. PMC. Available at: [Link]
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Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry. Available at: [Link]
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Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. . Available at: [Link]
- Method for preparation of polyethylene glycol aldehyde derivatives. Google Patents.
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Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Taylor & Francis Online. Available at: [Link]
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Overview of PEG Linkers & Their Applications. Technology Networks. Available at: [Link]
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Ald-benzoylamide-PEG2-CH2 acid CAS#2707975-79-7. ChemRadar. Available at: [Link]
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Ald-benzoylamide-PEG2-CH2 acid CAS#2707975-79-7. CAS Substance Database. Available at: [Link]
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Ald-benzoylamide-PEG4-CH2 NHS ester. Shanghai Sec-Bio Co., Ltd. Available at: [Link]
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